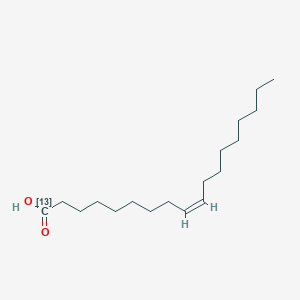

Ölsäure-13C

Übersicht

Beschreibung

This compound is commonly found in human adipose tissue and other tissues, making it one of the most prevalent monounsaturated fatty acids in the human body . It is often used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in various biochemical processes .

Wissenschaftliche Forschungsanwendungen

Ölsäure-13C hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: Hilft bei der Untersuchung der Rolle von Fettsäuren in zellulären Prozessen und Signalwegen.

5. Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Einarbeitung in Zellmembranen und seine Rolle in verschiedenen Stoffwechselwegen. Sie dient als Substrat für Enzyme, die am Fettsäurestoffwechsel beteiligt sind, einschließlich Desaturasen und Elongasen . Der markierte Kohlenstoff-13 ermöglicht eine präzise Verfolgung dieser Stoffwechselprozesse und liefert Einblicke in die beteiligten molekularen Zielstrukturen und Wege .

Ähnliche Verbindungen:

Stearinsäure: Eine gesättigte Fettsäure, die sich von this compound durch das Fehlen einer Doppelbindung unterscheidet.

Linolsäure: Eine mehrfach ungesättigte Fettsäure mit zwei Doppelbindungen, was sie reaktiver macht als this compound.

Palmitinsäure: Eine weitere gesättigte Fettsäure mit einer kürzeren Kohlenstoffkette im Vergleich zu this compound.

Einzigartigkeit: this compound ist einzigartig aufgrund ihres einfach ungesättigten Charakters und des Vorhandenseins des Kohlenstoff-13-Isotops. Diese Markierung ermöglicht eine präzise Verfolgung und Quantifizierung in Stoffwechselstudien und macht sie zu einem wertvollen Werkzeug in der Forschung .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The emerging field of metabolomics may help to advance the development of food/nutrient biomarkers, yet advances in food metabolome databases are needed . The availability of biomarkers that estimate intake of specific foods and dietary components could greatly enhance nutritional research targeting compliance to national recommendations as well as direct associations with disease outcomes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Oleic Acid-13C typically involves the incorporation of the carbon-13 isotope into the oleic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the fatty acid synthesis pathway. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of the isotope .

Industrial Production Methods: Industrial production of Oleic Acid-13C involves large-scale synthesis using labeled carbon sources. The process is optimized to achieve high yields and purity, often exceeding 99% . The production methods are designed to be scalable and cost-effective, ensuring a consistent supply for research and industrial applications .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ölsäure-13C durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Produkte zu bilden, darunter Epoxide und Hydroperoxide.

Reduktion: Die Verbindung kann reduziert werden, um Stearinsäure zu bilden, eine gesättigte Fettsäure.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Ozon, oft unter milden Bedingungen.

Reduktion: Wasserstoffgas in Gegenwart eines Palladiumkatalysators wird üblicherweise verwendet.

Substitution: Verschiedene Nukleophile können verwendet werden, abhängig vom gewünschten Produkt.

Wichtige Produkte:

Oxidation: Epoxide, Hydroperoxide und andere oxidierte Derivate.

Reduktion: Stearinsäure.

Substitution: Verschiedene substituierte Ölsäurederivate.

Vergleich Mit ähnlichen Verbindungen

Stearic Acid: A saturated fatty acid that differs from Oleic Acid-13C by the absence of a double bond.

Linoleic Acid: A polyunsaturated fatty acid with two double bonds, making it more reactive than Oleic Acid-13C.

Palmitic Acid: Another saturated fatty acid with a shorter carbon chain compared to Oleic Acid-13C.

Uniqueness: Oleic Acid-13C is unique due to its monounsaturated nature and the presence of the carbon-13 isotope. This labeling allows for precise tracking and quantification in metabolic studies, making it a valuable tool in research .

Eigenschaften

IUPAC Name |

(Z)-(113C)octadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i18+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPPMHVWECSIRJ-OLLJCFGNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCC[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82005-44-5 | |

| Record name | 82005-44-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is Oleic Acid-13C used in metabolic research, and what can it tell us?

A1: Oleic Acid-13C is a valuable tool in metabolic research because it allows scientists to track the fate of oleic acid within a biological system. By using mass spectrometry, researchers can distinguish between naturally occurring oleic acid and the 13C-labeled version. This enables them to study how oleic acid is absorbed, distributed, metabolized, and incorporated into different lipid classes. For example, in a study using human placental explants, researchers found that Oleic Acid-13C was primarily incorporated into phosphatidylcholines and triacylglycerols, highlighting the role of the placenta in lipid processing and transport to the fetus. []

Q2: How does maternal obesity potentially affect the transfer of Oleic Acid-13C to the fetus?

A2: While one study found no significant difference in the placental fractional synthesis rate of Oleic Acid-13C between obese and normal-weight pregnant women, [] further research is needed to fully understand the complex interplay between maternal obesity and fetal lipid metabolism. Maternal obesity can lead to alterations in placental function and lipid transport, potentially impacting the amount and types of fatty acids delivered to the developing fetus.

Q3: Beyond placental transfer, what other applications does Oleic Acid-13C have in metabolic research?

A3: Oleic Acid-13C has been used to investigate fatty acid metabolism in various contexts, including:

- Cancer cell metabolism: Researchers used Oleic Acid-13C to study differences in fatty acid metabolism between high-invasive and low-invasive oral squamous cell carcinoma cells. [] They found that high-invasive cells displayed increased incorporation of Oleic Acid-13C into various fatty acids, suggesting altered lipid metabolism contributes to cancer cell invasiveness.

- Fruit development: Studies have used Oleic Acid-13C to track cutin synthesis in developing apples. [] Researchers found that the incorporation of Oleic Acid-13C into the cutin layer was highest during early development and decreased as the fruit matured, providing insights into fruit skin development.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

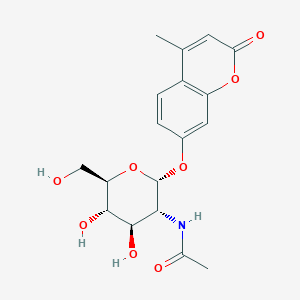

![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13747.png)